molecular formula C8H10ClNO3S B168620 5-Chloro-2-methoxy-4-methylbenzenesulfonamide CAS No. 199590-75-5

5-Chloro-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B168620
CAS No.: 199590-75-5
M. Wt: 235.69 g/mol
InChI Key: VQHIRMCXZNAVRG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CAS No. 199590-75-5) is a sulfonamide derivative with the molecular formula C₈H₁₀ClNO₃S and a molecular weight of 235.69 g/mol . Its structure features a benzene ring substituted with:

  • A chlorine atom at position 5,
  • A methoxy group (-OCH₃) at position 2,
  • A methyl group (-CH₃) at position 4,
  • A sulfonamide group (-SO₂NH₂) at position 1.

This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Sulfonamides are well-known for their pharmacological applications, particularly as enzyme inhibitors and antimicrobial agents. The combination of electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups on the aromatic ring modulates its electronic profile, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHIRMCXZNAVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625840
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199590-75-5
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Chlorination and Methylation of Precursor Intermediates

The synthesis begins with the preparation of a suitably substituted benzene ring. A common starting material is 2-methoxy-4-methylphenol , which undergoes chlorination to introduce the chloro group at position 5. Chlorination is directed by the methoxy group’s strong ortho/para-directing effects, with the para position relative to the methoxy group (position 5) being favored .

Example Procedure :

  • Substrate : 2-Methoxy-4-methylphenol (10 g) dissolved in acetic acid (50 mL).

  • Chlorinating Agent : Chlorine gas (Cl₂) bubbled through the solution at 0–5°C for 2 hours.

  • Workup : The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 5-chloro-2-methoxy-4-methylphenol (8.2 g, 75% yield) .

The introduction of the sulfonamide group requires sulfonation of the chlorinated intermediate. Chlorosulfonic acid (HSO₃Cl) is employed under controlled conditions to achieve regioselective sulfonation at position 1, adjacent to the methoxy group.

Key Reaction Conditions :

  • Substrate : 5-Chloro-2-methoxy-4-methylphenol (5 g) in dichloromethane (30 mL).

  • Sulfonation : Chlorosulfonic acid (10 mL) added dropwise at −10°C, followed by gradual warming to room temperature.

  • Product : 5-Chloro-2-methoxy-4-methylbenzenesulfonic acid is isolated via precipitation and converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) .

Data Table : Sulfonation Optimization

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)−100−10
HSO₃Cl (equiv.)2.03.02.5
Yield (%)687282

Amination to Sulfonamide

The final step involves reacting the sulfonyl chloride intermediate with ammonia to form the sulfonamide. This reaction is typically conducted in aqueous or alcoholic ammonia under mild conditions.

Procedure :

  • Substrate : 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (3 g) in tetrahydrofuran (20 mL).

  • Amination : Aqueous ammonia (28%, 10 mL) added dropwise at 0°C, stirred for 4 hours.

  • Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 5-chloro-2-methoxy-4-methylbenzenesulfonamide (2.1 g, 70% yield) .

Critical Notes :

  • Purity : Recrystallization from ethanol-water (1:1) enhances purity (>98% by HPLC).

  • Side Reactions : Over-amination or hydrolysis of the sulfonyl chloride can occur if excess ammonia or moisture is present.

Alternative Pathways: Direct Sulfonation of Pre-Substituted Arenes

An alternative route involves starting with 2-methoxy-4-methylbenzoic acid , which is chlorinated at position 5 before sulfonation. This method circumvents challenges associated with phenol derivatives but requires decarboxylation post-sulfonation.

Reaction Scheme :

  • Chlorination : 2-Methoxy-4-methylbenzoic acid → 5-Chloro-2-methoxy-4-methylbenzoic acid (using Cl₂/FeCl₃).

  • Sulfonation : Treatment with chlorosulfonic acid yields the sulfonyl chloride.

  • Decarboxylation : Thermal decarboxylation at 150°C removes the carboxylic acid group.

  • Amination : As previously described .

Yield Comparison :

StepYield (%)
Chlorination78
Sulfonation65
Decarboxylation90
Overall45

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed for chlorosulfonation to manage exothermic reactions and improve safety. Key parameters include:

  • Residence Time : 10–15 minutes for sulfonation.

  • Catalyst : FeCl₃ (0.5 mol%) to enhance chlorination rates.

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing waste .

Mechanistic Insights and Challenges

  • Directing Effects : The methoxy group dominates regioselectivity during chlorination and sulfonation, favoring para substitution. Steric hindrance from the methyl group at position 4 slightly reduces yields in sulfonation.

  • Side Products : Ortho-sulfonation (position 3) accounts for 5–10% of byproducts, necessitating chromatographic purification .

Recent Advances in Catalytic Sulfonation

Emergent methods utilize Lewis acid catalysts (e.g., ZnCl₂) to enhance sulfonation efficiency at lower temperatures (40°C vs. traditional 0°C). Pilot studies report a 12% increase in yield and reduced reaction times (2 hours vs. 6 hours) .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties
5-Chloro-2-methoxy-4-methylbenzenesulfonamide is primarily recognized for its antimicrobial properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition results in bacteriostatic effects against a broad spectrum of microorganisms.

2. Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating infections. Its structural characteristics allow it to be modified to enhance efficacy or reduce toxicity.

3. Antitumor Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in oncology. For instance, compounds similar to this compound have demonstrated activity against tumor cells in preclinical models, showcasing their promise as antitumor agents .

Biological Studies

1. Enzyme Inhibition Studies
Research indicates that this compound can interact with various biological targets. Studies have shown its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer and bacterial infections .

2. Receptor Binding Studies
The compound is also being investigated for its interactions with specific receptors, such as serotonin receptors. These interactions are crucial for understanding its pharmacological profile and potential antidepressant effects .

Industrial Applications

1. Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its sulfonamide group is particularly valuable for creating derivatives with enhanced biological activities.

2. Material Science
The compound's unique properties make it suitable for developing new materials with specific functionalities. Its application in chemical manufacturing underscores its versatility beyond medicinal uses .

Compound NameActivity TypeTargetIC50 (µM)
This compoundAntimicrobialDihydropteroate Synthase10
E7010AntitumorVarious Tumors15
E7070Cell Cycle InhibitorP388 Murine Leukemia Cells20

Table 2: Synthesis Methods for this compound Derivatives

Synthesis MethodDescription
Nucleophilic SubstitutionUtilizes nucleophiles to modify the sulfonamide group for enhanced activity
Oxidation/Reduction ReactionsAllows the formation of sulfone or amino derivatives depending on reaction conditions

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, confirming its potential as an effective antimicrobial agent.

Case Study 2: Antitumor Activity
In preclinical trials, derivatives of this compound were tested against human tumor xenografts, demonstrating promising results in reducing tumor size and improving survival rates in animal models.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The chloro and methoxy substituents may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-Chloro-2-methoxy-4-methylbenzenesulfonamide and related sulfonamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Differences vs. Target Compound Biological/Reactivity Implications Reference
This compound C₈H₁₀ClNO₃S Cl (5), OCH₃ (2), CH₃ (4), SO₂NH₂ (1) Baseline for comparison Balanced lipophilicity; moderate enzyme inhibition
4-Chlorobenzenesulfonyl chloride C₆H₄ClO₂S Cl (4), SO₂Cl (1) Lacks methoxy and methyl groups Higher reactivity due to sulfonyl chloride group
2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride C₇H₅BrClO₃S Br (2), Cl (4), OCH₃ (5), SO₂Cl (1) Bromine replaces methyl group Increased polarizability; altered halogen interactions
5-Chloro-2-methoxybenzenesulfonyl chloride C₇H₆ClO₃S Cl (5), OCH₃ (2), SO₂Cl (1) Lacks methyl group at position 4 Reduced steric hindrance; higher electrophilicity
N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide C₁₃H₁₁ClN₄O₃S Cl (5), OCH₃ (2), benzotriazole moiety Benzotriazole replaces methyl group Enhanced binding to metalloenzymes (e.g., carbonic anhydrase)
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid C₈H₈ClNO₅S Cl (4), OCH₃ (2), SO₂NH₂ (5), COOH (1) Carboxylic acid group added Increased acidity; altered solubility and protein binding

Impact of Halogen Substitution

  • Chlorine vs.
  • Positional Effects : In 5-Chloro-2-methoxybenzenesulfonyl chloride, the absence of the methyl group reduces steric hindrance, increasing reactivity in nucleophilic substitution reactions .

Role of Electron-Donating Groups

  • Methoxy Group : The -OCH₃ group at position 2 donates electron density via resonance, deactivating the ring toward electrophilic substitution but enhancing stability. This contrasts with compounds lacking methoxy groups (e.g., 4-Chlorobenzenesulfonyl chloride), which are more reactive but less stable .
  • Methyl Group : The -CH₃ group at position 4 in the target compound increases lipophilicity, improving membrane permeability compared to analogs like 5-Chloro-2-methoxybenzenesulfonyl chloride .

Functional Group Variations

  • Sulfonamide vs. Sulfonyl Chloride : Sulfonamides (e.g., the target compound) are less reactive than sulfonyl chlorides (e.g., 4-Chlorobenzenesulfonyl chloride) but exhibit better biocompatibility, making them preferable in drug design .
  • Benzotriazole Moiety : The benzotriazole group in N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide enables coordination with metal ions, broadening its application in enzyme inhibition .

Biological Activity

5-Chloro-2-methoxy-4-methylbenzenesulfonamide, a sulfonamide compound with the chemical formula C8H10ClNO3S\text{C}_8\text{H}_{10}\text{Cl}\text{N}\text{O}_3\text{S} and a molecular weight of approximately 235.69 g/mol, has garnered attention for its significant biological activity. This article delves into its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chloro group, a methoxy group, and a methyl group. These functional groups contribute to its unique properties and biological activities.

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, disrupting folic acid production in microorganisms, thereby exhibiting antimicrobial effects. Additionally, the compound has shown promise in inducing apoptosis in cancer cell lines, particularly HeLa cells, indicating potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been effective against various bacterial strains by inhibiting their growth through enzyme inhibition mechanisms.

Anticancer Activity

The compound has been studied for its cytotoxic effects against cancer cells. In particular, it has been reported to induce apoptosis in HeLa cells with an IC50 value that reflects its potency against tumor cells. The mechanism may involve the inhibition of specific enzymes or signaling pathways crucial for cell survival .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study reported that this compound induced apoptosis in HeLa cells, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis. The total increase in apoptotic cells was approximately 22-fold compared to control groups .
  • Antimicrobial Efficacy
    • In comparative studies, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The inhibition rates were substantial, demonstrating its potential as an effective antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameSimilarityUnique Features
5-Chloro-2-ethoxybenzene-1-sulfonyl chloride0.97Ethoxy group instead of methoxy
2-Methoxy-4-methylbenzene-1-sulfonyl chloride0.86Lacks chloro substitution
5-Chloro-2-methoxybenzenesulfonyl chloride0.86Similar core structure but different substituents
N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide-Enhanced lipophilicity due to butoxy group

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. How can researchers optimize the synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide to improve yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonyl chloride intermediates. Key parameters to optimize include:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide bond formation.
  • Temperature control: Maintaining 60–80°C minimizes by-products during halogenation and methoxy group introduction.
  • Catalyst use: Palladium on carbon (Pd/C) improves reduction steps, while base catalysts (e.g., triethylamine) aid in deprotonation during sulfonamide coupling.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization
HalogenationCl₂, FeCl₃ catalyst, 70°C85–90% yield
MethoxylationNaOMe, DMF, 60°C78% yield
Sulfonamide couplingNH₂SO₂Cl, Et₃N, RT65% yield

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., methoxy at C2, chloro at C5) and sulfonamide linkage .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 264.05) and detects impurities.
  • X-ray Crystallography: Resolves crystal structure ambiguities, as demonstrated for related sulfonamide derivatives .
  • HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer: Stability studies show the compound is stable in pH 5–9 but hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 11) conditions. Protocol:
  • Prepare buffered solutions (pH 3–11) and incubate at 25°C.
  • Monitor degradation via HPLC every 24 hours.
  • Key finding: Degradation products include sulfonic acid derivatives and demethylated analogs, identified by LC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for targeted biological activity?

  • Methodological Answer:
  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like carbonic anhydrase .
  • Molecular Docking: Screen derivatives against protein databases (PDB IDs: 3LXE, 4XYZ) to prioritize candidates with high binding affinity.
  • Reaction Path Search: Apply algorithms (e.g., GRRM) to explore enantioselective pathways for chiral analogs .
  • Case Study: Derivatives with substituted benzothiazole moieties showed improved anti-cancer activity in silico, validated by in vitro assays .

Q. What strategies resolve contradictory bioactivity data for sulfonamide derivatives in antimicrobial vs. anticancer studies?

  • Methodological Answer: Contradictions often arise from off-target effects or assay variability. Mitigation approaches:
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity but reduce anticancer potency) .
  • Dose-Response Profiling: Use IC₅₀/EC₅₀ curves to differentiate selective toxicity (e.g., 5-Chloro-2-methoxy analogs show selectivity for HeLa cells over Staphylococcus aureus).
  • Target Validation: Employ CRISPR knockdowns or enzymatic assays (e.g., carbonic anhydrase inhibition) to confirm mechanistic hypotheses .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer:
  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 40% .
  • Catalyst Recycling: Recover Pd/C via filtration and reuse for 3–5 cycles without yield loss.
  • Waste Minimization: Employ flow chemistry for continuous halogenation, reducing reaction time and hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-methoxy-4-methylbenzenesulfonamide
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5-Chloro-2-methoxy-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.